(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

Catalog No.
S735379
CAS No.
201489-21-6
M.F
C18H17NO4
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)...

CAS Number

201489-21-6

Product Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

Molecular Formula

C18H17NO4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1

InChI Key

QWXZOFZKSQXPDC-XEHHCZBASA-N

SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-Ala-OH (3-13C) is a key building block used in the solid-phase synthesis of peptides, which are chains of amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group, ensuring that only the desired amino acid reacts during chain formation. The "(3-13C)" notation indicates that the carbon atom at position 3 of the Alanine (Ala) side chain is enriched with the isotope carbon-13 (¹³C). This enrichment allows researchers to study the structure and dynamics of peptides using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy [, ].

Protein Structure and Dynamics:

¹³C-labeled amino acids, like Fmoc-Ala-OH (3-13C), are valuable tools for studying protein structure and dynamics. By incorporating these labeled amino acids into specific positions within a protein, researchers can use NMR spectroscopy to probe the local environment and interactions of the labeled residue. This information provides valuable insights into protein folding, stability, and function [, ].

Metabolic Studies:

¹³C-labeled amino acids can also be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Fmoc-Ala-OH (3-13C) and then analyzing the metabolites using techniques like mass spectrometry, researchers can track the incorporation and fate of the labeled carbon atom within the metabolic network [, ].

XLogP3

3.1

Sequence

A

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine

Dates

Modify: 2023-08-15

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